molecular formula C2H2NiO4 B7823215 Nickel formate CAS No. 3349-06-2; 15694-70-9(dihydrate)

Nickel formate

Cat. No.: B7823215
CAS No.: 3349-06-2; 15694-70-9(dihydrate)
M. Wt: 148.73 g/mol
InChI Key: HZPNKQREYVVATQ-UHFFFAOYSA-L
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Description

Nickel formate, with the chemical formula Ni(HCOO)2 and often encountered as a dihydrate (Ni(HCOO)2·2H2O), is an inorganic nickel salt valued as a versatile precursor in materials science and catalysis research . It typically presents as a green, odorless, crystalline solid that is sparingly soluble in water . A principal research application of this compound is its use in the production of highly pure, finely divided nickel metal powders and nanoparticles. When heated under controlled conditions in an inert or reducing atmosphere, it undergoes thermal decomposition at temperatures around 200-300 °C to yield metallic nickel, carbon dioxide, and hydrogen . This makes it an excellent solid precursor for generating high-surface-area nickel catalysts, which are critical for hydrogenation reactions in organic synthesis and for the study of fuel cell electrodes . Furthermore, its role in chemical hydrogen storage is under investigation, as it can serve as a model compound in developing catalysts for hydrogen release from liquid carriers like formic acid . In materials chemistry, this compound is a starting material for constructing nickel-containing Metal-Organic Frameworks (MOFs) and coordination polymers, where its ability to form extended networks is exploited to create porous materials with tailored properties . It can be synthesized by the reaction of nickel(II) salts, such as nickel sulfate or acetate, with formic acid or sodium formate . Safety Notice: This compound is considered hazardous and is a suspected carcinogen. Prolonged exposure can cause skin sensitization and respiratory irritation . Appropriate safety measures, including the use of personal protective equipment (PPE) and fume hoods, are essential during handling. This product is intended for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

nickel(2+);diformate
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InChI

InChI=1S/2CH2O2.Ni/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2
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InChI Key

HZPNKQREYVVATQ-UHFFFAOYSA-L
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Canonical SMILES

C(=O)[O-].C(=O)[O-].[Ni+2]
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Molecular Formula

C2H2NiO4
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DSSTOX Substance ID

DTXSID40890523
Record name Formic acid, nickel(2+) salt (2:1)
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Molecular Weight

148.73 g/mol
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Physical Description

Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999), Odorless green solid; [CAMEO]
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Boiling Point

Decomposes at 200-250 °C
Record name NICKEL FORMATE
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Solubility

SOL IN ACIDS, AMMONIUM HYDROXIDE; 13 MG/L OF COLD WATER /NICKEL FORMATE DIHYDRATE/
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Density

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.15 at 20 °C
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CAS No.

3349-06-2; 15694-70-9(dihydrate), 3349-06-2, 15843-02-4
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Record name Nickel diformate
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Preparation Methods

Nickel formate can be synthesized through several methods:

Chemical Reactions Analysis

Decomposition in Oxygenated Environments

Heating nickel formate in oxygen (200-300°C) yields nickel oxide (NiO) and carbon dioxide (CO₂) as primary products . The reaction follows a nucleation-growth mechanism at the carboxylate/oxide interface, with an activation energy of 150 ± 10 kJ mol⁻¹ .

Key Observations :

  • No residual carbon or secondary oxides form.

  • Reaction kinetics are comparable to vacuum pyrolysis, suggesting minimal product-phase inhibition .

Vacuum Pyrolysis

Under vacuum (300°C), decomposition produces metallic nickel alongside gaseous products :

Ni(HCOO)22H2ONi+2CO2+2H2O+H2\text{Ni(HCOO)}_2 \cdot 2\text{H}_2\text{O} \rightarrow \text{Ni} + 2\text{CO}_2 + 2\text{H}_2\text{O} + \text{H}_2

Notable Features :

  • Self-redox reaction: Nickel is reduced to Ni⁰, while formate ligands oxidize to CO₂ and H₂ .

  • Produces ultrafine Ni nanoparticles (1–30 nm) with catalytic applications .

Condition Products Particle Size Ref
Oxygen, 250°CNiO, CO₂N/A
Vacuum, 300°CNi, CO₂, H₂O, H₂1–30 nm

Hydrogenation Catalysis

This compound-derived nanoparticles serve as efficient catalysts for hydrogenation reactions :

  • Mechanism : Metallic Ni nanoparticles activate H₂, enabling substrate reduction.

  • Performance : High surface area (∼1 nm particles) enhances turnover frequency in alkene/alkyne hydrogenation .

Electrocatalytic Formate Oxidation

Nickel complexes mediate formate-to-CO₂ conversion with proton and electron release :

HCOOCO2+H++2e\text{HCOO}^- \rightarrow \text{CO}_2 + \text{H}^+ + 2e^-

Key Findings :

  • Turnover frequencies reach 15.8 s⁻¹ using [Ni(Pᵣ₂Nᴿ'₂)₂(CH₃CN)]²⁺ complexes .

  • Pendant amines facilitate β-deprotonation, critical for rate-limiting steps .

Cross-Coupling Reactions

This compound participates in radical-mediated cross-couplings, enabling C–C bond formation :

  • Example : Reductive 1,2-dicarbofunctionalization of alkenes.

  • Mechanism : Ligand redox activity (e.g., bipyridine) stabilizes nickel-centered radicals .

Alkali-Metal-Triggered Transformations

Deprotonation of nickel-bound formate by alkali metal amides (Li, Na, K) yields diverse products :

  • Li/Na/K Systems : Stabilize Ni–CO adducts with varying CO activation capacities.

  • Reactivity :

    • With Me₃SiOTf: Liberates CO, forming Ni–OSiMe₃ complexes .

    • At reduced amide equivalents: Forms polynuclear Ni complexes with oxalate/mesoxalate ligands .

Redox Activity in Nickel Complexes

Ligand geometry dictates redox behavior:

  • Octahedral vs. Square Planar : Octahedral [Ni(bpy)₃]²⁺ favors ligand-centered radicals, while square-planar [Ni(Pyrox)]⁺ exhibits metal-centered redox .

CO₂ Conversion

This compound facilitates CO₂ activation via formate intermediates :

  • Pathway : Deprotonation generates reactive CO₂²⁻ species for C–C coupling or CO release.

  • Efficiency : Alkali metal ions (e.g., K⁺) enhance selectivity toward oxalate formation .

Hydrogen Evolution Coupled to Ethylene Glycol Oxidation

Nickel selenide catalysts derived from this compound enable simultaneous H₂ evolution and formate production :

C2H6O22HCOO+4H++4e\text{C}_2\text{H}_6\text{O}_2 \rightarrow 2\text{HCOO}^- + 4\text{H}^+ + 4e^-

Performance : Faradaic efficiency >90% for formate at 1.45 V vs. RHE .

Stability and Decomposition Byproducts

Thermogravimetric analysis (TGA) reveals multistep decomposition :

  • Dehydration (130–140°C): Loss of H₂O.

  • Anhydrous Decomposition (180–200°C): Releases CO, CO₂, H₂, and CH₄ .

Scientific Research Applications

Catalytic Applications

Hydrogenation of Oils
Nickel formate is widely used as a catalyst in the hydrogenation of vegetable oils, particularly in the production of margarine. The compound facilitates the conversion of unsaturated fats to saturated fats through catalytic hydrogenation, making it essential in the food industry .

Catalyst Precursor for Carbon Nanotubes
this compound serves as an effective precursor for nickel nanoparticles used in the growth of carbon nanotubes (CNTs). The thermal decomposition of this compound at relatively low temperatures (around 350 °C) allows for the formation of highly active nickel nanoparticles, which are crucial for CNT synthesis via chemical vapor deposition (CVD) methods. This application is significant due to the increasing demand for CNTs in electronics and materials science .

Materials Science

Production of Nickel Nanoparticles
this compound has been employed to produce micrometer-scale nickel particles through techniques such as ultrasonic spray pyrolysis. This method allows for phase-pure nickel to be obtained at lower temperatures compared to other nickel salts, enhancing its utility in various applications, including battery technology and hybrid electronic devices .

Thick-Film Technology
In thick-film technology, this compound is utilized to create spherical, agglomeration-free nickel particles that are essential for manufacturing thick-film electrodes and capacitors. This application highlights the compound's role in replacing more expensive noble metals like platinum and palladium due to its cost-effectiveness and good conductivity .

Environmental Applications

Wastewater Treatment
this compound has shown potential in environmental applications, particularly in wastewater treatment processes where it can act as a catalyst for the degradation of organic pollutants. Its effectiveness in enhancing chemical reactions makes it a candidate for improving treatment efficiency .

Case Study 1: Carbon Nanotube Growth

A study demonstrated that this compound could be thermally decomposed to produce nickel nanoparticles with a narrow size distribution, which are ideal for CNT growth. The research highlighted that these nanoparticles could effectively serve as catalytic seeds, enhancing the efficiency of CNT synthesis while maintaining low production costs .

Case Study 2: Hydrogenation Process Optimization

Research into the use of this compound in the hydrogenation of oils indicated that its catalytic properties significantly improved reaction rates compared to traditional methods. The study found that using this compound reduced operational costs and increased yield in margarine production processes .

Summary Table of Applications

Application AreaDescriptionKey Benefits
HydrogenationUsed as a catalyst for converting vegetable oilsCost-effective; enhances yield
Carbon Nanotube GrowthPrecursor for nickel nanoparticles in CVDLow temperature processing; high activity
Thick-Film TechnologyProduces spherical nickel particles for electronicsReplaces noble metals; cost savings
Wastewater TreatmentCatalytic degradation of organic pollutantsImproves treatment efficiency

Mechanism of Action

Comparison with Similar Compounds

Metal Formates in Pyrolysis and Catalysis

Compound Formula Decomposition Temp. Key Applications Catalytic Performance References
Nickel formate Ni(HCOO)₂·2H₂O ~210°C Biomass pyrolysis, photocatalysis Increases bio-oil yield (highest among formates); promotes hydrogenation reactions
Zinc formate Zn(HCOO)₂ Not reported Biomass pyrolysis Moderate bio-oil yield; less effective than this compound
Potassium formate K(HCOO) Not reported Biomass pyrolysis Promotes secondary reactions, increasing phenol production; lowers bio-oil yield

Key Findings :

  • This compound outperforms zinc and potassium formates in bio-oil production due to Ni's hydrogenation activity .
  • Potassium formate’s strong alkali metal activity accelerates ester cleavage and phenol formation but reduces liquid yields .

Nickel Phosphides in CO₂ Reduction (CO2RR)

Compound Formula CO2RR Products Overpotential (vs. RHE) Faradaic Efficiency (FE) Mechanism
Nickel phosphides NiₓPᵧ Formic acid (C1), C3–C4 compounds +10 mV Up to 98% Formate pathway via phosphino-hydrides
Copper phosphides CuₓPᵧ Similar to NiₓPᵧ Higher than NiₓPᵧ Lower than NiₓPᵧ Formate pathway
Iron phosphides FeₓPᵧ Similar to NiₓPᵧ Higher than NiₓPᵧ Lower than NiₓPᵧ Formate pathway

Key Findings :

  • Nickel phosphides (NiₓPᵧ) exhibit superior CO2RR efficiency at low overpotentials compared to Cu/Fe phosphides, attributed to their optimized P stoichiometry and surface-bound phosphino-hydride active sites .
  • All phosphides share the formate pathway, but Ni-based catalysts achieve higher selectivity for multi-carbon products .

Nickel-Cobalt Electrocatalysts in Glycerol Oxidation

Catalyst Ni:Co Ratio Primary Product Faradaic Efficiency (FE) Thermal Treatment Effect
Ni-Co (pristine) 2:1 Formate ~70% Enhances FE and conversion
Ni-Co (thermally treated) 1:2 Formate >70% Significant improvement

Key Findings :

  • Nickel-rich catalysts show higher polarization activity, while thermal treatment enhances formate FE and glycerol conversion .
  • This compound-derived Ni nanoparticles may synergize with Co to improve electrocatalytic performance .

Role in CO₂ Methanation

  • Nickel-Based Catalysts: Utilize the formate pathway, where CO₂ adsorbs on Ni surfaces, forming monodentate formate intermediates that are further hydrogenated to methane .
  • Comparison with Other Metals : Alkaline-earth promoters (e.g., MgO) enhance CO₂ adsorption, but Ni remains pivotal due to its optimal metal-support interactions and hydrogenation capability .

Biological Activity

Nickel formate, a coordination compound of nickel and formic acid, has garnered interest in various fields due to its unique properties and biological activities. This article explores the biological activity of this compound, including its role in microbial metabolism, potential toxicity, and applications in nanotechnology.

Chemical Structure and Properties

This compound can be represented by the chemical formula Ni HCOO 22H2O\text{Ni HCOO }_2\cdot 2\text{H}_2\text{O}. It typically crystallizes as a dihydrate, where nickel ions are coordinated to formate anions and water molecules. The structure is characterized by a three-dimensional framework stabilized by hydrogen bonds between water molecules and formate oxygen atoms .

Biological Role of Nickel

Nickel is an essential trace element for many microorganisms. It serves as a cofactor for various enzymes involved in critical metabolic processes. Nickel-dependent enzymes, such as urease and superoxide dismutase, play significant roles in nitrogen metabolism and oxidative stress response . The presence of this compound may influence the availability of nickel ions for microbial uptake, thereby affecting microbial growth and activity.

Microbial Utilization

Studies have shown that certain bacteria can utilize nickel from this compound for growth. For instance, the uptake mechanisms involve specific transport systems that regulate the intracellular concentration of nickel ions. This regulation is crucial for maintaining cellular functions and metabolic pathways .

Toxicological Aspects

While nickel is necessary for biological functions, excessive exposure can lead to toxicity. Nickel compounds, including this compound, exhibit varying degrees of toxicity depending on their solubility and bioavailability. Acute studies have indicated that soluble nickel compounds can cause respiratory issues and other health problems in animals exposed to high concentrations .

Toxicity Data

The following table summarizes the acute oral toxicity data for various nickel compounds:

CompoundOral LD50 (mg/kg)Toxicity Classification
Nickel Acetate350Category 4
Nickel Sulfate310Category 4
Nickel Oxide>3930No classification
This compoundNot specifiedVaries

This variability highlights the importance of assessing individual compounds' toxicological profiles to understand their safety and regulatory implications .

Applications in Nanotechnology

This compound has been explored as a precursor for synthesizing nickel nanoparticles, which are valuable in various applications, including catalysis and electronics. The thermal decomposition of this compound allows for the formation of nanoparticles at relatively low temperatures compared to other nickel salts. This property is advantageous for producing uniform nanoparticles with narrow size distributions .

Case Studies

  • Carbon Nanotube Growth : Research indicates that this compound can effectively facilitate the growth of carbon nanotubes (CNTs) through the formation of active nickel nanoparticles at lower temperatures (around 275 °C) compared to other precursors . This method has implications for developing advanced materials with enhanced electrical properties.
  • Electrode Materials : this compound has been utilized in creating electrode materials for batteries and capacitors due to its good conductivity and cost-effectiveness compared to noble metals . This application highlights its potential in energy storage technologies.

Q & A

Basic: What established methods exist for synthesizing nickel formate and characterizing its purity?

Answer:
this compound is typically synthesized via aqueous reactions between nickel salts (e.g., nickel chloride) and formic acid or alkali metal formates. For example, slow evaporation of a nickel nitrate and formic acid solution yields crystalline this compound dihydrate . Characterization requires:

  • Purity analysis : Inductively Coupled Plasma (ICP) spectroscopy to confirm Ni²⁺ content and trace impurities.
  • Crystallinity : Single-crystal X-ray diffraction (SCXRD) for structural determination (e.g., monoclinic P2₁/c space group, a = 8.5806 Å, b = 7.0202 Å, c = 9.2257 Å) .
  • Thermal stability : Thermogravimetric analysis (TGA) to assess dehydration and decomposition thresholds (e.g., decomposition at 180–200°C yielding Ni, CO, CO₂, and CH₄) .

Basic: Which spectroscopic and crystallographic techniques are critical for analyzing this compound’s structure?

Answer:

  • X-ray Diffraction (XRD) : Resolves lattice parameters and hydrogen bonding networks. For example, SCXRD at 100 K confirms Ni(II) octahedral coordination with formate and water ligands .
  • Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies formate ligand vibrations (e.g., symmetric/asymmetric COO⁻ stretches at 1,380–1,600 cm⁻¹) .
  • UV-Vis Spectroscopy : Monitors electronic transitions in doped materials (e.g., Ni-doped g-C₃N₄ shows a red-shifted absorption edge) .

Advanced: How does in situ doping using this compound influence the electronic structure of materials like g-C₃N₄?

Answer:
this compound enables high-level Ni doping in g-C₃N₆ via one-step pyrolysis (550–600°C). The Ni²⁺ ions integrate into the g-C₃N₄ matrix, narrowing the bandgap (e.g., from 2.7 eV to 2.3 eV) and enhancing visible-light absorption. This is confirmed by:

  • X-ray Photoelectron Spectroscopy (XPS) : Detects Ni 2p₃/₂ peaks at 855.5 eV, confirming Ni²⁺ incorporation .
  • Electron Paramagnetic Resonance (EPR) : Reveals unpaired electrons in doped samples, indicating charge separation efficiency improvements .

Advanced: What are the conflicting reports on this compound’s catalytic performance in CO₂ reduction?

Answer:

  • Contradiction : While this compound-derived catalysts enhance photocatalytic H₂ production , pure Ni catalysts exhibit low formate selectivity in CO₂ electroreduction (<20%) .
  • Resolution : The discrepancy arises from differing active sites. Doped Ni in g-C₃N₄ facilitates proton-coupled electron transfer, whereas metallic Ni surfaces favor CO over HCOOH .
  • Methodological Insight : Use in situ Raman spectroscopy to track intermediate species (e.g., *COOH vs. HCOO⁻) during catalysis .

Advanced: How to design experiments to assess this compound’s role in CO₂ reduction catalysis?

Answer:

  • Electrochemical Setup : Utilize an H-cell with CO₂-saturated electrolyte (0.5 M KHCO₃). Apply potentials (−0.8 to −1.2 V vs. RHE) and quantify products via gas chromatography (GC) and nuclear magnetic resonance (NMR) .
  • Controlled Variables : Vary pyrolysis temperature (400–700°C) to tune Ni oxidation states (Ni⁰ vs. Ni²⁺) and assess formate selectivity .

Advanced: What methodologies resolve discrepancies in this compound’s thermal decomposition pathways?

Answer:

  • Conflict : Decomposition products vary with heating rate and atmosphere (e.g., inert vs. oxidative).
  • Resolution :
    • Controlled TGA-MS : Under N₂, decomposition at 180–200°C releases H₂O, CO, and CH₄. Under O₂, NiO and CO₂ dominate .
    • In Situ XRD : Tracks phase transitions (e.g., Ni(HCOO)₂·2H₂O → Ni → NiO) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Exposure Limits : NIOSH recommends TWA 0.015 mg/m³; use fume hoods and PPE .
  • Storage : Keep in airtight containers at room temperature, away from acids .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel formate
Reactant of Route 2
Nickel formate

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